Cbz-D-2,4-Diaminobutyric acid

説明

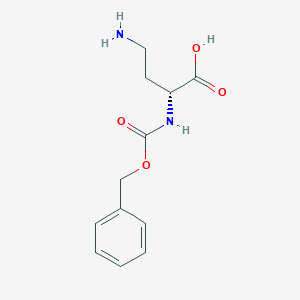

Cbz-D-2,4-Diaminobutyric acid, also known as N-alpha-Cbz-D-2,4-diaminobutanoic acid, is a derivative of 2,4-diaminobutyric acid. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group. This compound is a white or off-white powder with a molecular formula of C12H16N2O4 and a molecular weight of 252.27 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-D-2,4-Diaminobutyric acid typically involves the protection of the amino groups of 2,4-diaminobutyric acid. One common method is the use of benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale protection of 2,4-diaminobutyric acid using automated reactors and continuous flow systems. The use of biocatalysts and chiral technology methods can also be employed to enhance the yield and stereoselectivity of the product .

化学反応の分析

Synthetic Routes and Key Reactions

Cbz-D-2,4-Diaminobutyric acid is synthesized through multi-step processes involving protection, functionalization, and deprotection.

Peptide Coupling and Conjugation

The compound participates in peptide bond formation due to its dual amino and carboxyl functionalities:

Cbz Group Removal

The benzyloxycarbonyl (Cbz) group is cleaved under specific conditions:

Boc Protection Exchange

The γ-amino group can be reprotected with tert-butoxycarbonyl (Boc) for orthogonal synthesis:

Neuropharmacological Reactivity

Though primarily a synthetic intermediate, its deprotected form (2,4-DABA) exhibits biological activity:

-

Receptor Interaction: Binds ionotropic glutamate receptors (e.g., NMDA, AMPA), causing neuronal depolarization ( ).

-

Transport System A Activation: Sodium-dependent uptake leads to osmotic lysis in glioma cells ( ).

Critical Parameters

Comparative Analysis of Synthetic Methods

科学的研究の応用

Peptide Synthesis

Cbz-D-2,4-diaminobutyric acid is widely used in the synthesis of peptides. Its benzyloxycarbonyl (Cbz) protecting group allows for selective reactions during peptide formation, making it a valuable intermediate in the construction of complex peptide structures. The ability to incorporate this amino acid into peptides can enhance their stability and biological activity.

Key Characteristics:

- Molecular Formula: C12H16N2O4

- Molecular Weight: 252.27 g/mol

- CAS Number: 70882-66-5

Role as a GABA Reuptake Inhibitor

Research indicates that 2,4-diaminobutyric acid acts as a GABA transaminase inhibitor and a GABA reuptake inhibitor. By inhibiting the enzyme responsible for the breakdown of gamma-aminobutyric acid (GABA), this compound can elevate GABA levels in the brain, potentially influencing neurological functions and offering therapeutic benefits for conditions such as epilepsy and anxiety disorders .

Pharmaceutical Development

The compound's structural properties make it an attractive candidate for the development of new pharmaceutical agents. Its derivatives have been explored for their potential use in treating various neurological disorders due to their ability to modulate neurotransmitter levels.

Case Study 1: Anticonvulsant Properties

A study examining the anticonvulsant effects of 2,4-diaminobutyric acid demonstrated its potential efficacy against seizures induced by picrotoxin. However, long-term use raised concerns about paradoxical effects, including potential convulsions .

Case Study 2: Neuroprotective Effects

Research has shown that compounds similar to this compound exhibit neuroprotective effects by enhancing GABAergic transmission. This property suggests potential applications in neurodegenerative diseases where GABAergic dysfunction is prevalent .

作用機序

The primary mechanism of action of Cbz-D-2,4-Diaminobutyric acid involves the inhibition of gamma-aminobutyric acid transaminase, an enzyme responsible for the conversion of gamma-aminobutyric acid to glutamate. By inhibiting this enzyme, this compound elevates the levels of gamma-aminobutyric acid, which can have various physiological effects, including anticonvulsant properties .

類似化合物との比較

Similar Compounds

2,4-Diaminobutyric acid: The parent compound without the benzyloxycarbonyl protecting group.

N-Boc-D-2,4-Diaminobutyric acid: Another derivative with a tert-butoxycarbonyl (Boc) protecting group.

L-2,4-Diaminobutyric acid: The L-enantiomer of 2,4-diaminobutyric acid .

Uniqueness

Cbz-D-2,4-Diaminobutyric acid is unique due to the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in synthetic applications. This protecting group can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis .

生物活性

Cbz-D-2,4-Diaminobutyric acid (Cbz-D-DAB) is a derivative of 2,4-diaminobutyric acid (DABA), an amino acid known for its biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article explores the biological activity of Cbz-D-DAB, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : Cbz-D-2,4-diaminobutanoic acid

- CAS Number : 305-62-4

- Molecular Formula : C₆H₁₁N₃O₂

- Molecular Weight : 143.17 g/mol

Cbz-D-DAB primarily acts as a GABA transaminase inhibitor , which leads to increased levels of gamma-aminobutyric acid (GABA) in the brain. GABA is a crucial inhibitory neurotransmitter that helps regulate neuronal excitability. By inhibiting GABA transaminase, Cbz-D-DAB prevents the breakdown of GABA, thus enhancing its availability and activity in the central nervous system .

Key Mechanisms:

- GABA Reuptake Inhibition : Cbz-D-DAB also functions as a GABA reuptake inhibitor, further contributing to elevated GABA levels .

- Antitumor Activity : In vitro studies have shown that DABA exhibits potent antitumor activity against human glioma cells due to its ability to induce cellular lysis through osmotic mechanisms .

Neuropharmacological Effects

The neuropharmacological profile of Cbz-D-DAB includes:

- Anticonvulsant Properties : Initial studies suggest potential anticonvulsant effects; however, chronic usage may paradoxically induce seizures .

- Neurotoxicity : While it has therapeutic potential, DABA can be neurotoxic and may cause liver damage upon prolonged exposure .

Antitumor Effects

Research indicates that Cbz-D-DAB demonstrates significant antitumor properties:

- Mechanism : It is suggested that the uptake of DABA by glioma cells leads to osmotic lysis, effectively reducing tumor viability .

- Case Studies : Various in vitro studies have documented the efficacy of DABA derivatives in inhibiting glioma cell proliferation.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the effects of Cbz-D-DAB and related compounds:

- Study on Glioma Cells :

- Neurotoxicity Assessment :

- Pharmacological Review :

特性

IUPAC Name |

(2R)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMSCBRTBLPGIN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427170 | |

| Record name | Cbz-D-2,4-Diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70882-66-5 | |

| Record name | Cbz-D-2,4-Diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。